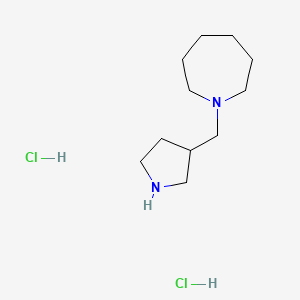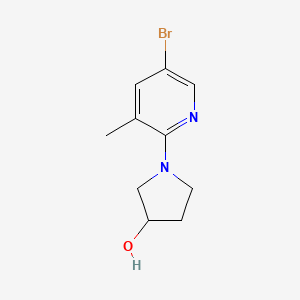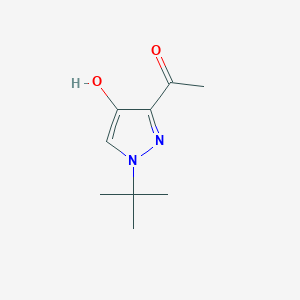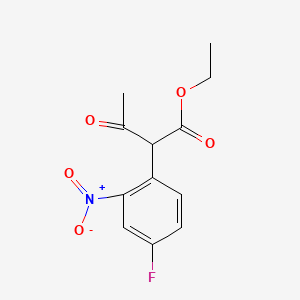![molecular formula C10H8F4O3 B1441654 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one CAS No. 885132-71-8](/img/structure/B1441654.png)
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one
Descripción general
Descripción
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one, also known as DFE, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DFE is a ketone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action of 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one is still being studied, and further research is needed to fully understand its effects on biological systems.
Biochemical and Physiological Effects:
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are lipid compounds that play a role in inflammation and pain. 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its properties make it a useful tool for the study of biological systems. However, there are also limitations to its use. 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one is a relatively new compound, and its effects on biological systems are still being studied. Additionally, the mechanism of action of 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one. Further research is needed to fully understand its mechanism of action and its effects on biological systems. Additionally, 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has potential applications in the fields of cancer research, drug development, and materials science, and further research is needed to explore these applications. Finally, the synthesis of new derivatives of 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one may lead to the development of more effective and efficient compounds for use in scientific research.
Aplicaciones Científicas De Investigación
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been studied for its potential applications in scientific research. It has been found to have antitumor and anti-inflammatory properties, making it a promising candidate for cancer research and drug development. 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been found to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of various organic materials.
Propiedades
IUPAC Name |
1-[3,4-bis(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGDOPWIXWHJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696741 | |
| Record name | 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
CAS RN |
885132-71-8 | |
| Record name | 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol dihydrochloride](/img/structure/B1441578.png)
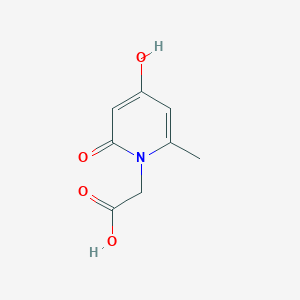
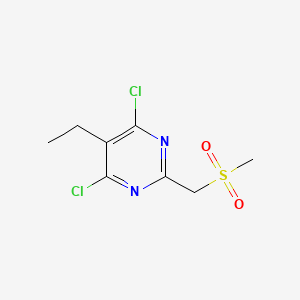
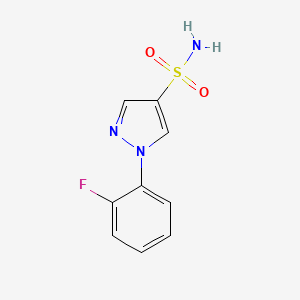
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
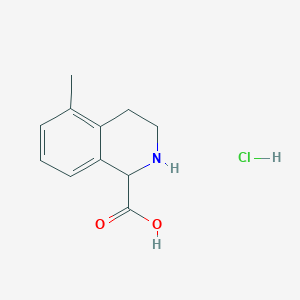
![4-{[(2,2,2-Trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B1441584.png)
